molecular formula C21H22N4O5 B2650645 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942001-93-6

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2650645
CAS No.: 942001-93-6
M. Wt: 410.43
InChI Key: CHWLBCGLJSQSJD-LYBHJNIJSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
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Scientific Research Applications

1. Orexin-1 Receptor Antagonism

A selective orexin-1 receptor antagonist, compound 56, demonstrated potential therapeutic applications for stress or hyperarousal states associated with psychiatric disorders. This compound, closely related to the chemical structure , showed promise in attenuating stress-induced hyperarousal without inducing hypnotic effects (Bonaventure et al., 2015).

2. Antiproliferative Effects in Cancer Research

Novel urea and bis-urea primaquine derivatives, including compounds with structural similarities to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, exhibited significant antiproliferative effects against cancer cell lines. These findings suggest potential applications in the development of anticancer drugs (Perković et al., 2016).

3. Alkylation of C(sp3)-H Bonds

The benzoxazol-2-yl- substituent, a component of the chemical structure , was found to act as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This presents a unique regioselectivity in chemical synthesis, which could be relevant for pharmaceutical development (Lahm & Opatz, 2014).

4. Antimicrobial Activity

Quinazolinone derivatives, which share structural similarities with the compound , have been synthesized and evaluated for antimicrobial activity. This research suggests potential applications of similar compounds in the development of new antimicrobial agents (Habib et al., 2013).

5. Anticholinesterase Activity

Recent studies on 3-benzazecines decorated with endocyclic allene moiety and exocyclic conjugated double bond, structurally related to the compound , showed potential as selective acetylcholinesterase inhibitors. This research indicates possible applications in treating diseases like Alzheimer's (Titov et al., 2022).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethanol", "sodium hydroxide", "4-hydroxybenzaldehyde", "urea", "3-bromo-2-oxo-2,3-dihydroquinazoline", "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "benzo[d][1,3]dioxole" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde from 4-hydroxybenzaldehyde using nitric acid and sulfuric acid", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride", "Step 3: Condensation of 2-aminobenzaldehyde with ethyl acetoacetate to form 3-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidine-1-carbaldehyde", "Step 4: Cyclization of 3-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidine-1-carbaldehyde with urea to form 3-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)urea", "Step 5: Synthesis of 3-bromo-2-oxo-2,3-dihydroquinazoline from 3-bromoanthranilic acid using thionyl chloride and acetic anhydride", "Step 6: Condensation of 3-bromo-2-oxo-2,3-dihydroquinazoline with 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one to form (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-ium bromide", "Step 7: Deprotection of (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-ium bromide using sodium hydroxide to form (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-amine", "Step 8: Condensation of (E)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-2-oxo-2,3-dihydroquinazoline-3-amine with benzo[d][1,3]dioxole to form (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" ] }

CAS No.

942001-93-6

Molecular Formula

C21H22N4O5

Molecular Weight

410.43

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H22N4O5/c1-2-28-11-5-10-25-19(15-6-3-4-7-16(15)23-21(25)27)24-20(26)22-14-8-9-17-18(12-14)30-13-29-17/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H2,22,24,26)

InChI Key

CHWLBCGLJSQSJD-LYBHJNIJSA-N

SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

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